

A Technical Guide to 2-(3-Methoxyphenyl)pyridine: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyridine

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Abstract

This technical guide provides a comprehensive overview of **2-(3-Methoxyphenyl)pyridine**, a key heterocyclic building block in medicinal chemistry and materials science. The document details the compound's nomenclature, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines the analytical techniques for structural elucidation, including ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The guide discusses the significance of the 2-arylpyridine scaffold in drug development, highlighting its role as a versatile pharmacophore. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chemical entity.

Nomenclature and Chemical Identity

The compound of interest is systematically identified according to IUPAC nomenclature and other standard chemical identifiers.

IUPAC Name: **2-(3-methoxyphenyl)pyridine**[\[1\]](#).

This name is derived from a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. The numbering of the pyridine ring starts from the nitrogen atom (position 1), and the phenyl ring is numbered starting from the carbon atom attached to the pyridine ring.

Chemical Identifiers: A comprehensive list of identifiers is crucial for unambiguous database searching and material procurement.

Identifier	Value	Source
CAS Number	38933-40-7 (representative)	PubChem[1]
PubChem CID	2759715	PubChem[1]
Molecular Formula	C ₁₂ H ₁₁ NO	PubChem[1]
Molecular Weight	185.22 g/mol	PubChem[1]
InChIKey	SDVYSLSOAMJTPL- UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	COC1=CC=CC(=C1)C2=CC=CC=N2	PubChem[1]

Physicochemical Properties

Understanding the physicochemical properties of **2-(3-Methoxyphenyl)pyridine** is essential for its handling, reaction setup, and purification.

Property	Value	Notes
Appearance	Solid (predicted)	Commercial sources typically supply it as a solid.
Boiling Point	High (estimated)	Due to its aromatic nature and molecular weight. [2]
Solubility	Low in water; Soluble in organic solvents	The molecule is largely hydrophobic due to the two aromatic rings. It exhibits good solubility in solvents like dichloromethane, ethanol, and dioxane. [2] [3]
pKa	~5 (estimated for pyridine moiety)	The nitrogen on the pyridine ring is basic, with a pKa similar to pyridine itself. [2]
XLogP3	2.6	This value indicates a moderate degree of lipophilicity, a key parameter in drug design. [1]

Synthesis and Manufacturing: A Validated Protocol

The formation of the C-C bond between the pyridine and phenyl rings is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a method of choice for its high functional group tolerance and generally high yields.[\[4\]](#)[\[5\]](#)

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a pyridine electrophile (2-chloropyridine or 2-bromopyridine) with a phenyl nucleophile (3-methoxyphenylboronic acid). The choice of a chloro- or bromo-pyridine affects reactivity, with bromides typically being more reactive but chlorides offering a lower-cost alternative.

Reaction Scheme: 2-Halopyridine + 3-Methoxyphenylboronic acid ---(Pd Catalyst, Base, Solvent)--> **2-(3-Methoxyphenyl)pyridine**

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each component's role is critical for the reaction's success.

Materials:

- 2-Bromopyridine (1.0 equiv)
- 3-Methoxyphenylboronic acid (1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (3 mol%)
- Sodium Carbonate (Na_2CO_3) (3.0 equiv)
- 1,4-Dioxane (Anhydrous)
- Water (Degassed)

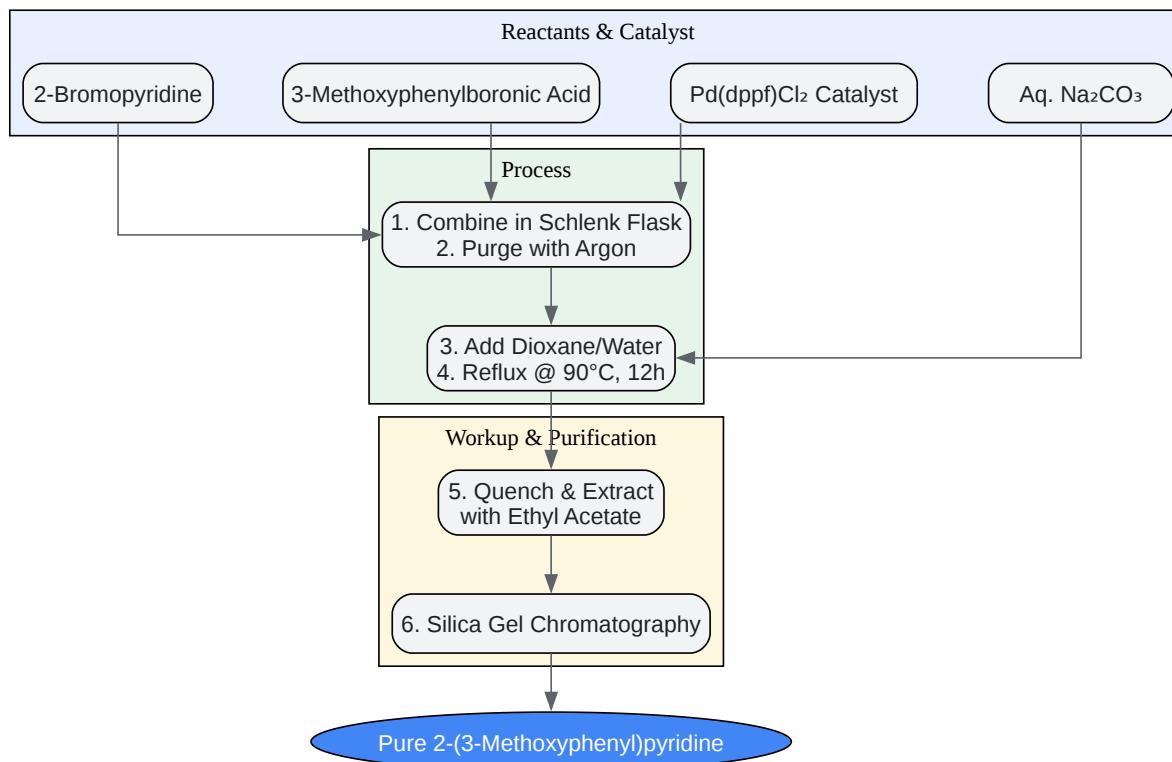
Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromopyridine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 equiv).
 - **Expert Insight:** The use of a dppf ligand on the palladium catalyst provides stability and promotes the high catalytic activity necessary for coupling an electron-deficient pyridine ring.^[4]
- **Inerting the Atmosphere:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst and phosphine ligands, which would deactivate the catalytic system.
- **Solvent Addition:** Add anhydrous 1,4-dioxane via syringe, followed by a degassed aqueous solution of sodium carbonate (e.g., 2M solution). The typical solvent ratio is 4:1

dioxane/water.

- Expert Insight: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle. Dioxane is an excellent solvent for solubilizing both the organic reactants and the palladium complex.[6]
- Reaction Execution: Heat the reaction mixture to reflux (approximately 85-100 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
 - Trustworthiness: This washing procedure removes the inorganic base, salts, and residual boronic acid, ensuring a cleaner crude product for purification.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **2-(3-Methoxyphenyl)pyridine** as a pure solid.

Synthesis Workflow Diagram

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Caption: Suzuki-Miyaura synthesis workflow for **2-(3-Methoxyphenyl)pyridine**.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented here are representative values sourced from peer-reviewed literature.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for each aromatic proton and the methoxy group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.71 – 8.66	m	1H	H6 (Pyridine)
7.76 – 7.67	m	2H	H3, H4 (Pyridine)
7.59	dd	1H	H2' (Phenyl)
7.56 – 7.51	m	1H	H5 (Pyridine)
7.37	t	1H	H5' (Phenyl)
7.24 – 7.18	m	1H	H6' (Phenyl)
6.97	m	1H	H4' (Phenyl)
3.88	s	3H	-OCH ₃

Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet. Primed numbers ('¹) refer to the phenyl ring.

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments.

Chemical Shift (δ , ppm)	Assignment
160.0	C3' (Phenyl, attached to OCH_3)
157.1	C2 (Pyridine, attached to Phenyl)
149.5	C6 (Pyridine)
140.8	C1' (Phenyl, attached to Pyridine)
136.7	C4 (Pyridine)
129.7	C5' (Phenyl)
122.2	C5 (Pyridine)
120.7	C3 (Pyridine)
119.2	C6' (Phenyl)
115.0	C4' (Phenyl)
111.9	C2' (Phenyl)
55.3	$-\text{OCH}_3$

Causality: The downfield shift of the pyridine carbons (e.g., C2, C6) is due to the electron-withdrawing effect of the nitrogen atom. The methoxy group's carbon resonates at a characteristic ~ 55 ppm.[7]

Applications in Drug Development and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8][9] Its ability to act as a hydrogen bond acceptor, its water solubility, and its capacity for diverse functionalization make it a valuable component in drug design.[9]

The 2-arylpyridine moiety, specifically, serves as a rigid linker that can orient functional groups in a precise three-dimensional arrangement to interact with biological targets like enzymes and receptors. **2-(3-Methoxyphenyl)pyridine** is a precursor to more complex molecules, where the

methoxy group can be retained for its electronic properties or demethylated to a phenol for further derivatization or to act as a hydrogen bond donor.

For instance, substituted biaryl pyridine structures are found in molecules targeting a range of diseases, including cancer and inflammatory disorders.^[8] The specific 3-methoxy substitution pattern can influence the molecule's conformation and metabolic stability, making it a strategic choice during lead optimization. The herbicide Halauxifen, for example, contains a complex 3-methoxyphenyl-pyridine core structure, demonstrating the utility of this scaffold in agrochemicals as well.^[10]

Safety and Handling

2-(3-Methoxyphenyl)pyridine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

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